molecular formula C5H11N3O3 B155131 L-Glutamic acid gamma-hydrazide CAS No. 1820-73-1

L-Glutamic acid gamma-hydrazide

Cat. No. B155131
CAS RN: 1820-73-1
M. Wt: 161.16 g/mol
InChI Key: MOFBPUBBBREDCE-VKHMYHEASA-N
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Description

L-Glutamic acid gamma-hydrazide is a compound also known as H-L-Glu (NHNH2)-OH . It has a CAS Number of 1820-73-1 and a molecular weight of 161.16 . The molecular formula is C5H11N3O3 .


Synthesis Analysis

The synthesis of L-Glutamic acid gamma-hydrazide involves the reaction with hydrazine in ethanol and water under heating conditions . This process was referenced in the Bulletin of the Chemical Society of Japan .


Molecular Structure Analysis

The molecular structure of L-Glutamic acid gamma-hydrazide is represented by the formula C5H11N3O3 . This indicates that it contains 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

L-Glutamic acid gamma-hydrazide can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .


Physical And Chemical Properties Analysis

L-Glutamic acid gamma-hydrazide is a solid at room temperature . It has a density of approximately 1.4 g/cm3, a boiling point of 478.1°C at 760 mmHg, and a flash point of 243.0°C . It is soluble in water .

Scientific Research Applications

1. Neurochemical Research

L-Glutamic acid gamma-hydrazide (GAH) has been studied for its effects on brain chemistry, particularly in relation to γ-aminobutyric acid (GABA) formation. Tapia and Awapara (1967) investigated the in vivo effects of GAH and pyridoxal phosphate-γ-glutamyl hydrazone on the formation of GABA from labeled glutamate in mice brains. They discovered that GAH inhibited GABA formation and increased its total concentration in the brain, suggesting a critical role of GABA formation rate in certain types of convulsions (Tapia & Awapara, 1967).

2. Cellular and Molecular Biology

GAH's role in cellular processes was explored by Tapia, Pasantes, Ortega, and Massieu (1966), who found that GAH inhibited activities of certain enzymes in brain homogenates and altered amino acid metabolism in the liver. These findings indicate GAH's potential impact on cellular metabolism and enzyme activities (Tapia et al., 1966).

3. Genetic Research

In genetic studies, Maeda et al. (2021) found that GAH has high mutagenic activity in Escherichia coli, which does not require metabolic activation. The study highlighted the mutagenic properties of GAH and its potential use in laboratory evolution experiments (Maeda et al., 2021).

4. Biochemical Applications

Research by Luo et al. (2016) on poly-γ-glutamic acid (γ-PGA) shows its derivation from L-glutamic acid and its applications in various industries due to its biodegradable and non-toxic properties. This highlights GAH's potential use in the synthesis of biopolymers like γ-PGA, which have a broad range of applications (Luo et al., 2016).

5. Pharmaceutical and Therapeutic Research

In pharmaceutical research, Roullier et al. (2010) identified a new aryl-hydrazide l-glutamic acid derivative from a marine lichen, which showed cytotoxicity on melanoma cells. This indicates potential pharmaceutical applications of GAH derivatives in cancer research (Roullier et al., 2010).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

Research is ongoing into the potential applications of L-Glutamic acid gamma-hydrazide and similar compounds. For example, one study demonstrated that an esterified glutamic acid analogue can be applied in different types of site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

properties

IUPAC Name

(2S)-2-amino-5-hydrazinyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3/c6-3(5(10)11)1-2-4(9)8-7/h3H,1-2,6-7H2,(H,8,9)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFBPUBBBREDCE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)NN)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309271
Record name L-Glutamic acid, 5-hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-gamma-Glutamylhydrazide

CAS RN

1820-73-1
Record name L-Glutamic acid, 5-hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid-gamma-hydrazide
Source ChemIDplus
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Record name L-Glutamic acid, 5-hydrazide
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Record name L-glutamic acid γ-hydrazide
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Record name L-GLUTAMIC ACID .GAMMA.-HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Maeda, A Shibai, N Yokoi, Y Tarusawa… - Mutation Research …, 2021 - Elsevier
We previously found that an l-glutamine analog l-glutamic acid γ-hydrazide has high mutagenic activity through the high-throughput laboratory evolution of Escherichia coli. In this study, …
Number of citations: 1 www.sciencedirect.com
GW McCarty, JM Bremner - Proceedings of the National …, 1992 - National Acad Sciences
… To test this conclusion, we studied the effects of eight analogs of L-glutamine (L-glutamic acid gamma-methyl ester, L-glutamic acid gamma-hydrazide, L-glutamic acid gamma-…
Number of citations: 17 www.pnas.org
EN Zografou, GJ Tsiropoulos… - Entomologia …, 1998 - Wiley Online Library
… L-glutamic acid-gamma-hydrazide, a synthetic analogue of glutamine, reduced the olive fruit fly’s survival at a concentration of 0.5%, while at a lower concentration (0.25%), fecundity …
Number of citations: 28 onlinelibrary.wiley.com
AC Nichols - 1985 - search.proquest.com
… L-glutamic acid L-glutamic acid-gamma-benzyl ester L-glutamic acid diethyl ester L-glutamic acid-gamma-hydrazide L-glutamic acid-5-methyl ester L-glutamic acid-gamma-monoethyl …
Number of citations: 2 search.proquest.com
F Sherif, J Harro, A El-Hwuegi, L Oreland - … Biochemistry and Behavior, 1994 - Elsevier
Vigabatrin (gamma-vinyl GABA, GVG) is an irreversible inhibitor of GABA-transaminase (GABA-T). This study addressed the question of whether or not the inhibition of GABA-T has an …
Number of citations: 61 www.sciencedirect.com
P Salazar, R Tapia - Epilepsy Research, 2015 - Elsevier
… Formation of gamma-aminobutyric acid (GABA) in brain of mice treated with l-glutamic acid-gamma-hydrazide and pyridoxal phosphate-gamma-glutamyl hydrazone …
Number of citations: 15 www.sciencedirect.com
JA Bell - 1971 - search.proquest.com
… (151) found thatAOAA provided protection from convulsive seizures producedby L-glutamic acid-gamma-hydrazide, a substance whichinhibited glutamic acid decarboxylase activity but …
Number of citations: 1 search.proquest.com
V Mitchell, JC Beauvillain, M Mazzuca - Neuroscience, 1990 - Elsevier
… and Miller LP (1978) Effects of aminooxyacetic acid and L-glutamic acid gamma-hydrazide on GABA metabolism in specific brain regions. J. Neurochem. …
Number of citations: 5 www.sciencedirect.com
S Kottegoda - 2005 - search.proquest.com
Understanding the role of neurochemicals in the central nervous system (CNS) remains one of the most daunting tasks in neuroscience today. Chemical analysis of the extracellular …
Number of citations: 2 search.proquest.com
E Carmona, C Gomes, G Trolin - Naunyn-Schmiedeberg's Archives of …, 1980 - Springer
… 14, 95-104 (1971) Walters, JR, Eng, VN., Peri~i6, D., Miller, LP: Effects of aminooxyacetic acid and L-glutamic acid-gamma-hydrazide on GABA metabolism in specific brain regions. J. …
Number of citations: 25 link.springer.com

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